5-propyl-1H-pyrazol-3-amine hydrochloride
Description
Molecular Architecture and Heterocyclic Framework
The molecular architecture of 5-propyl-1H-pyrazol-3-amine hydrochloride is built upon a five-membered heterocyclic pyrazole ring system containing two nitrogen atoms positioned at the 1 and 2 positions of the ring structure. This heterocyclic framework serves as the fundamental structural foundation, with the pyrazole ring exhibiting aromatic character and contributing to the compound's stability and reactivity profile. The propyl substituent is specifically attached at the 5-position of the pyrazole ring, while an amino group occupies the 3-position, creating a distinctive substitution pattern that defines the compound's chemical identity.
The heterocyclic framework demonstrates characteristic features of pyrazole derivatives, including the presence of two nitrogen atoms that participate in the aromatic system and contribute to the compound's electronic properties. The molecular structure features a propyl group attached at the 5-position and an amino group at the 3-position, with the crystal structure reported in a monoclinic system providing insights into its three-dimensional arrangement. This specific arrangement influences both the chemical reactivity and biological activity of the compound, making it distinct from other pyrazole derivatives.
The hydrochloride salt formation involves the protonation of the amino group, resulting in the formation of an ionic compound that exhibits significantly enhanced water solubility compared to the free base form. This salt formation does not alter the fundamental heterocyclic framework but modifies the compound's physical properties and handling characteristics. The overall molecular architecture maintains the integrity of the pyrazole ring system while incorporating the ionic character necessary for improved solubility and stability.
IUPAC Nomenclature and Synonyms
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that accurately describe its structural features and substitution patterns. The primary IUPAC name for the free base form is 5-propyl-1H-pyrazol-3-amine, which clearly indicates the position of the propyl substituent at the 5-position and the amino group at the 3-position of the pyrazole ring system. This nomenclature provides a systematic and unambiguous identification of the compound's structure according to established chemical naming principles.
Alternative systematic names and synonyms for this compound include several variations that reflect different naming approaches and historical usage patterns. The compound is also known as 3-amino-5-n-propyl-1H-pyrazole hydrochloride, which represents an alternative systematic nomenclature that emphasizes the amino functionality. This synonym demonstrates the flexibility in chemical nomenclature while maintaining structural accuracy and clarity.
Properties
IUPAC Name |
5-propyl-1H-pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-2-3-5-4-6(7)9-8-5;/h4H,2-3H2,1H3,(H3,7,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGXVYJWATARFML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NN1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1301738-66-8 | |
| Record name | 5-propyl-1H-pyrazol-3-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-propyl-1H-pyrazol-3-amine hydrochloride typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-amino-1-propyl-1H-pyrazole with hydrochloric acid to form the hydrochloride salt. The reaction is usually carried out under mild conditions, with the reactants being mixed in a suitable solvent such as ethanol or water, and the mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of 5-propyl-1H-pyrazol-3-amine hydrochloride may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-propyl-1H-pyrazol-3-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted pyrazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole-3-carboxylic acid derivatives, while substitution reactions can produce a variety of N-substituted pyrazoles.
Scientific Research Applications
5-propyl-1H-pyrazol-3-amine hydrochloride has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor antagonists.
Industry: The compound is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-propyl-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor or receptor antagonist, depending on its structure and the functional groups present. The pathways involved may include inhibition of enzyme activity or blocking of receptor sites, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound | Substituent (5-position) | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| 5-Ethyl-1H-pyrazol-3-amine HCl | Ethyl (C₂H₅) | C₅H₁₀ClN₃ | 147.61 | 1238864-53-3 |
| 5-Isopropyl-1H-pyrazol-3-amine HCl | Isopropyl (C₃H₇) | C₆H₁₂ClN₃ | 173.63 | 1347814-85-0 |
| 5-Propyl-1H-pyrazol-3-amine HCl | Propyl (C₃H₇) | C₇H₁₄ClN₃ | ~175.65* | Not available |
*Calculated based on structural similarity .
Physicochemical Properties
- Solubility : The linear propyl chain in 5-propyl-1H-pyrazol-3-amine HCl likely reduces water solubility compared to the ethyl analog but increases lipophilicity, enhancing membrane permeability. The isopropyl variant’s branched structure may further lower solubility due to steric hindrance .
- Melting Point : Branching in isopropyl derivatives typically lowers melting points compared to linear chains. For example, ethyl and propyl analogs are expected to have higher melting points than the isopropyl variant.
Analytical Characterization
Biological Activity
5-Propyl-1H-pyrazol-3-amine hydrochloride, a pyrazole derivative, has garnered attention in recent years due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
5-Propyl-1H-pyrazol-3-amine hydrochloride is characterized by its five-membered heterocyclic structure containing two nitrogen atoms. Its molecular formula is with a molecular weight of approximately 125.17 g/mol. The presence of the propyl group at the 5-position and the amine group at the 3-position significantly influences its chemical reactivity and biological activity.
Synthesis Methods
The synthesis of 5-propyl-1H-pyrazol-3-amine typically involves cyclization reactions of hydrazine derivatives with carbonyl compounds. A common method includes the reaction of propylhydrazine with a 1,3-diketone, such as ethyl acetoacetate, under acidic or basic conditions. This process leads to the formation of the pyrazole ring through condensation reactions.
Biological Activities
5-Propyl-1H-pyrazol-3-amine hydrochloride exhibits a wide range of biological activities, including:
1. Anti-inflammatory Activity
Studies have shown that pyrazole derivatives can inhibit enzymes involved in inflammatory pathways, thus exhibiting anti-inflammatory properties. For instance, compounds similar to 5-propyl-1H-pyrazol-3-amine have been reported to exert effects comparable to indomethacin in models of inflammation .
2. Antimicrobial Activity
Research indicates that this compound has potential antimicrobial properties against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups enhances its activity against these pathogens .
3. Antiparasitic Activity
Some studies suggest that pyrazole derivatives may possess antiparasitic properties, although specific data on 5-propyl-1H-pyrazol-3-amine hydrochloride remains limited .
The mechanism of action for 5-propyl-1H-pyrazol-3-amine hydrochloride involves its interaction with specific molecular targets:
1. Enzyme Inhibition
The compound may act as an inhibitor for various enzymes involved in metabolic pathways, particularly those related to inflammation and infection.
2. Receptor Modulation
It can also interact with receptors associated with inflammatory responses, modulating their activity and leading to reduced inflammation.
Case Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory effects of pyrazole derivatives, researchers synthesized several compounds and tested their efficacy in carrageenan-induced edema models. The results indicated that certain derivatives exhibited significant anti-inflammatory activity comparable to standard treatments like indomethacin .
Case Study 2: Antimicrobial Efficacy
Another study focused on synthesizing novel pyrazole derivatives and testing their antimicrobial activity against multiple strains. The findings revealed that some compounds demonstrated considerable antibacterial effects against E. coli and S. aureus, highlighting the importance of structural modifications in enhancing efficacy .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| Phenylbutazone | Anti-inflammatory | COX inhibition |
| 4-(4-Fluorophenyl)-3-propyl-1H-pyrazol-5-amine | Anti-inflammatory, antimicrobial | Enzyme inhibition |
| 5-Propyloxy-pyrazole derivatives | Antimicrobial | Receptor modulation |
Q & A
Q. What are the common synthetic routes for 5-propyl-1H-pyrazol-3-amine hydrochloride, and what are their key challenges?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as condensation of substituted pyrazole precursors followed by amine functionalization and hydrochlorination. For example, analogous compounds like fadrozole hydrochloride are synthesized via sequential alkylation, cyclization, and acidification steps . Key challenges include:
- Regioselectivity control during pyrazole ring formation to ensure proper substitution patterns.
- Purification difficulties due to byproducts from incomplete reactions (e.g., unreacted intermediates or positional isomers).
- Moisture sensitivity during hydrochlorination, requiring anhydrous conditions to prevent hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing 5-propyl-1H-pyrazol-3-amine hydrochloride, and how should data be interpreted?
- Methodological Answer :
- NMR Spectroscopy : and NMR are critical for confirming the pyrazole ring structure and substituent positions. For example, the amine proton typically appears as a broad singlet near δ 5-6 ppm, while the propyl chain shows characteristic triplet/multiplet patterns .
- HPLC-MS : Used to verify purity and molecular weight. High-resolution MS can distinguish between the free base and hydrochloride salt forms .
- FT-IR : Confirms N-H stretches (~3300 cm) and C-Cl bonds (if present) .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yield in the synthesis of 5-propyl-1H-pyrazol-3-amine hydrochloride?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction rates in alkylation steps, as seen in fadrozole synthesis .
- Catalyst Use : Triethylamine or DIPEA improves regioselectivity in pyrazole ring formation by deprotonating intermediates .
- Temperature Control : Lower temperatures (0–5°C) during hydrochlorination reduce side reactions like oxidation .
- Workflow Integration : Multi-step "one-pot" reactions minimize purification losses. For example, telescoping amine protection and deprotection steps .
Q. What strategies are recommended for resolving contradictions in NMR spectral data when analyzing substituted pyrazole derivatives?
- Methodological Answer :
- Isotopic Labeling : Use -labeled precursors to clarify amine proton assignments and reduce signal overlap .
- 2D NMR Techniques : HSQC and HMBC correlate - couplings to resolve ambiguous peaks. For instance, HMBC can confirm connectivity between the propyl chain and pyrazole ring .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., 1-phenyl-1H-pyrazol-5-amine derivatives) to identify substitution pattern effects .
Q. How can impurity profiles be systematically analyzed in 5-propyl-1H-pyrazol-3-amine hydrochloride, and what methodologies ensure accurate quantification?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat, light, and humidity to simulate degradation pathways. Monitor for impurities like hydrolyzed amines or oxidized propyl chains .
- HPLC-DAD/ELSD : Use orthogonal detection methods (e.g., diode array and evaporative light scattering) to quantify non-UV-active impurities. Calibrate with reference standards for accuracy .
- Mass Spectrometry Imaging (MSI) : Localizes impurities in solid-state samples, critical for identifying crystallization-related defects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


